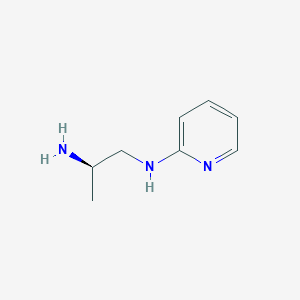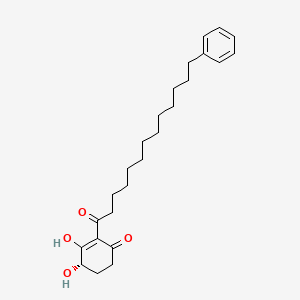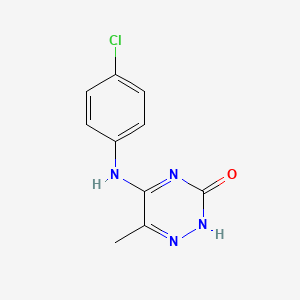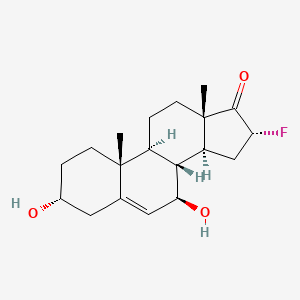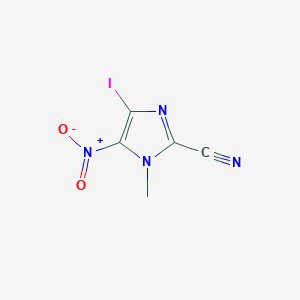
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is a substituted imidazole compound Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is notable for its unique substituents, including an iodine atom at position 4, a methyl group at position 1, a nitro group at position 5, and a carbonitrile group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate. The nitro and iodine substituents may confer specific biological activities, making it a candidate for drug development.
Industry: Used in the development of new materials, including polymers and dyes. Its unique chemical properties can be exploited to create materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the iodine and carbonitrile groups.
4-Iodo-1H-imidazole: Lacks the nitro and carbonitrile groups but shares the iodine substituent.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Contains a nitrile group but differs in other substituents.
Uniqueness: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is unique due to the combination of its substituents. The presence of an iodine atom, a nitro group, a methyl group, and a carbonitrile group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
202408-38-6 |
|---|---|
Formule moléculaire |
C5H3IN4O2 |
Poids moléculaire |
278.01 g/mol |
Nom IUPAC |
4-iodo-1-methyl-5-nitroimidazole-2-carbonitrile |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3 |
Clé InChI |
PHQFITZDQZTBGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=C1[N+](=O)[O-])I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


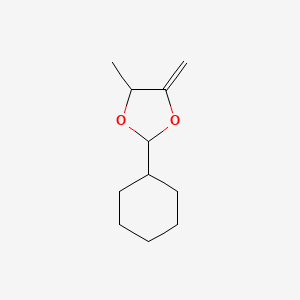
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
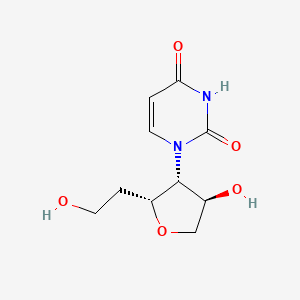
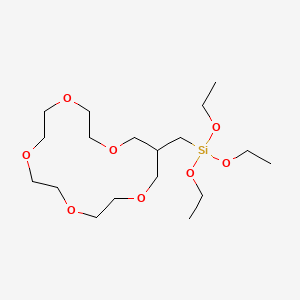
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)



![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
